Caraganaphenol A
Overview
Description
Caraganaphenol A is a natural compound with the chemical formula C₅₆H₄₂O₁₃ . It was first isolated from the plant Caragana sinica and exhibits intriguing biological properties .
Molecular Structure Analysis
The molecular structure of Caraganaphenol A is captivating. It features a complex arrangement of aromatic rings, hydroxyl groups, and a furan ring system. The compound’s three-dimensional conformation contributes to its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Isolation and Structural Analysis
Caraganaphenol A, a tetrameric stibene, was isolated from the root of Caragana chamlagu LAMARK. The stereostructure of Caraganaphenol A was determined using advanced NMR techniques, showcasing its significance in phytochemical research and potential for further pharmacological exploration (Kitanaka, Takido, Mizoue, Kondō, & Nakaike, 1996).
Phytochemical Profiling and Biological Properties
Caragana species, including those containing Caraganaphenol A, have been studied for their diverse pharmacological activities. These plants are rich in secondary metabolites like flavonoids, phenolics, alkaloids, and coumarin derivatives. Extensive phytochemical profiling using techniques like UHPLC-MS analysis helps in understanding their complex composition and potential biological effects, including antioxidant and enzyme inhibition potentials (Khan, Nazir, Raiz, et al., 2019).
Ethnobotanical and Pharmacological Aspects
Caragana genus, including sources of Caraganaphenol A, has a rich history in traditional Chinese, Mongolian, and Tibetan medicines. These plants are used for various ailments like hypertension, infections, and arthritis. Over 100 phytochemicals have been identified, with flavonoids and stilbenoids being major constituents. Clinical studies have supported some traditional uses, such as anti-cancer, anti-inflammatory, and immunomodulatory activities, though further studies are needed to identify active components and verify pharmacological activities (Meng, Niu, Xiwu Niu, Roubin, & Hanrahan, 2009).
properties
IUPAC Name |
[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQYJZZWQGGEBP-MLCYKAQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(C3=C2C(=CC4=C3[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101692680 |
Citations
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